molecular formula C9H10N2OS B1602950 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 439692-89-4

5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B1602950
CAS RN: 439692-89-4
M. Wt: 194.26 g/mol
InChI Key: JSSQQVHSSWZWOQ-UHFFFAOYSA-N
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Description

“5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C9H10N2S2 . It belongs to the class of organic compounds known as thienopyrimidines, which are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, an efficient method for the synthesis of functionalized thieno[2,3-d]pyrimidines from 5-acetyl-6-aminopyrimidine-4(3H)-thiones and a series of reagents containing an active chloromethylene fragment has been developed .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 2H- and 2-(p-Tolylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ones, has been investigated by X-ray diffraction . In these structures, the tautomeric form with a localized N(1)=C(2) bond is realized .

Scientific Research Applications

Efficient Synthesis Methods : The compound and its derivatives have been synthesized through various methods. For instance, Chen et al. (2009) discussed an efficient synthesis of 5,6-dihydrothieno[3′,2′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones via a consecutive method involving aza-Wittig reactions and subsequent reactions with amines, phenols, or alcohols (Chen, Nie, & Ding, 2009). This method offers a pathway for the development of novel compounds with potential biological activities.

Potential Antitumor Agents : Gangjee et al. (2009) synthesized N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid and its analogues as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, highlighting their potential as antitumor agents. The study revealed that compound 2 exhibited significant inhibition against tumor cells in culture, underscoring the importance of the 6-ethyl substitution for enhancing potency (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).

Microwave-Assisted Synthesis : A novel approach for the synthesis of pyrido[2,3-d]pyrimidine derivatives under solvent-free conditions using a nanocatalyst was presented by Mohsenimehr et al. (2014). This method emphasizes the advantages of microwave irradiation in the synthesis of heterocyclic compounds, offering a rapid and efficient route for the generation of pyrido[2,3-d]pyrimidines with potential pharmacological activities (Mohsenimehr, Mamaghani, Shirini, Sheykhan, & Azimian Moghaddam, 2014).

Antimicrobial and Anti-Inflammatory Activities : The synthesis and biological evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents were explored by Rahmouni et al. (2016), showcasing the diverse biological activities of thieno[2,3-d]pyrimidin-4(3H)-one derivatives. This work highlights the potential use of these compounds in the development of new therapeutic agents with specific biological targets (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Future Directions

The future directions for research on “5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one” and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. For instance, pyrimidinamine derivatives have been considered promising agricultural compounds due to their outstanding activity and different mode of action from other fungicides .

properties

IUPAC Name

5-ethyl-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-3-6-5(2)13-9-7(6)8(12)10-4-11-9/h4H,3H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSQQVHSSWZWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC2=C1C(=O)NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629673
Record name 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

439692-89-4
Record name 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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